molecular formula C11H9N3O B3360881 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 90016-87-8

1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B3360881
CAS No.: 90016-87-8
M. Wt: 199.21 g/mol
InChI Key: HESDHQAUKNHUST-UHFFFAOYSA-N
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Description

1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused ring system that includes pyridazine and indole moieties, which contribute to its unique chemical properties and biological activities.

Chemical Reactions Analysis

1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:

The major products formed from these reactions include various hydrazides, which have shown significant cytotoxic activity against cancer cell lines .

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is unique due to its specific ring structure and biological activity. Similar compounds include:

Properties

IUPAC Name

1-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-6-9-7-4-2-3-5-8(7)12-10(9)11(15)14-13-6/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESDHQAUKNHUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326536
Record name NSC600231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90016-87-8
Record name NSC600231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Reactant of Route 2
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Reactant of Route 3
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Reactant of Route 4
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Reactant of Route 5
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Reactant of Route 6
1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

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